molecular formula C20H16N4OS2 B12131085 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- CAS No. 957043-30-0

4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-

Cat. No.: B12131085
CAS No.: 957043-30-0
M. Wt: 392.5 g/mol
InChI Key: NXKOQXANEXOKQW-ATVHPVEESA-N
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Description

4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core substituted with a pyrazole-pyrindinyl hybrid moiety. Its (5Z)-stereochemistry and thioxo group at the 2-position are critical for its structural and electronic properties, influencing its reactivity and biological interactions. Compound A’s unique substitution pattern distinguishes it from simpler thiazolidinone derivatives, warranting detailed comparison with structurally related analogs.

Properties

CAS No.

957043-30-0

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N4OS2/c1-2-23-19(25)17(27-20(23)26)12-15-13-24(16-6-4-3-5-7-16)22-18(15)14-8-10-21-11-9-14/h3-13H,2H2,1H3/b17-12-

InChI Key

NXKOQXANEXOKQW-ATVHPVEESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Preformed Pyrazole

A 3-step protocol yields the pyrazole-4-carbaldehyde:

  • Pyrazole synthesis : Cyclocondensation of 4-pyridinyl hydrazine with 1-phenyl-3-(4-pyridinyl)-propane-1,3-dione in acetic acid at reflux (6–8 h).

  • Protection and functionalization : N-Phenylation via Ullmann coupling using iodobenzene, CuI, and K₂CO₃ in DMF (110°C, 12 h).

  • Formylation : Vilsmeier-Haack reaction with POCl₃/DMF (0–5°C, 2 h → room temperature, 12 h).

Key data :

StepReagents/ConditionsYield
1AcOH, reflux72%
3POCl₃/DMF, 0–25°C65%

Synthesis of the 3-Ethyl-2-Thioxo-Thiazolidin-4-One Core

The thiazolidinone core is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Two methods are prevalent:

Cyclization of N-Ethylthiourea with Ethyl Bromoacetate

  • Reaction : N-Ethylthiourea (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in ethanol, refluxed for 6 h.

  • Workup : Neutralization with NaHCO₃, extraction with CHCl₃, and recrystallization from methanol.

  • Yield : 68–72%.

Alternative Route via Thiosemicarbazide Intermediate

  • Step 1 : Ethyl hydrazinecarboxylate reacts with CS₂ in NaOH/EtOH to form thiosemicarbazide.

  • Step 2 : Cyclization with ethyl 3-bromopropanoate in DMF at 80°C (4 h).

  • Yield : 60–65%.

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves coupling the pyrazole-4-carbaldehyde with the thiazolidinone core under basic conditions:

Classic Knoevenagel Protocol

  • Conditions : Piperidine (10 mol%) in ethanol, reflux (8–10 h).

  • Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde.

  • Stereochemical control : The (5Z)-configuration is favored by steric hindrance from the 3-ethyl and pyridinyl groups.

Optimized parameters :

ParameterValue
SolventEthanol
CatalystPiperidine (10 mol%)
TemperatureReflux (78°C)
Reaction time8–10 h
Yield55–60%

Microwave-Assisted Condensation

  • Conditions : Ethanol, piperidine (5 mol%), microwave irradiation (300 W, 120°C, 30 min).

  • Advantages : Reduced reaction time, improved yield (68–70%).

Purification and Characterization

  • Recrystallization : Methanol/water (3:1) yields analytically pure product.

  • Spectroscopic data :

    • IR : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridinyl-H), 7.82–7.25 (m, 9H, aromatic), 3.42 (q, J=7.1 Hz, 2H, CH₂CH₃), 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃).

    • HRMS : m/z 392.0921 [M+H]⁺ (calc. 392.0924).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Classical KnoevenagelSimple setup, widely applicableLong reaction time, moderate yield55%
Microwave-assistedFaster, higher yieldSpecialized equipment required68%
Solvent-freeEco-friendlyLimited scalability50%

Scalability and Industrial Considerations

  • Cost drivers : 4-Pyridinyl hydrazine (~$320/g) and Pd/C catalyst for N-arylation.

  • Process intensification : Continuous-flow systems for cyclocondensation steps reduce batch variability.

  • Green chemistry : Substitution of ethanol with cyclopentyl methyl ether (CPME) improves E-factor .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactivity

The compound exhibits distinct reactivity due to its 2-thioxo group and exocyclic double bond :

  • Nucleophilic Substitution :

    • The thione (–S–) group reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives under mild conditions .

    • Ethyl groups at C3 show stability under basic conditions but undergo hydrolysis in strong acids.

  • Electrophilic Addition :

    • The C5 methylene group participates in 1,3-dipolar cycloadditions with nitrilimines (e.g., 6a ) to form spirocyclic pyrimidine derivatives (26a–c ) .

Key Reaction Example :

Thiazolidinone+R XEtOH Et3NThioether Derivative[2][5]\text{Thiazolidinone}+\text{R X}\xrightarrow{\text{EtOH Et}_3\text{N}}\text{Thioether Derivative}\quad[2][5]

Functionalization via Cycloaddition Reactions

The compound undergoes regioselective cycloadditions due to its conjugated system:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to yield fused bicyclic structures, confirmed via NMR and IR spectroscopy .

  • 1,3-Dipolar Cycloadditions : Forms triazolopyrimidine derivatives (26a–c ) when reacted with nitrilimines generated in situ from hydrazonoyl halides (5b, 5c ) .

Table 2: Cycloaddition Products and Characterization

ReactantConditionsProductSpectral Data (Key Peaks)
Nitrilimine (6a )Ethanol, reflux, 12 hSpirotriazolopyrimidine (26a )1H NMR:δ5.62(s,H 4)^1\text{H NMR}:\delta 5.62\,(\text{s},\text{H 4})
Maleic AnhydrideToluene, 80°C, 6 hFuranone AdductIR:1710cm1(C O)\text{IR}:1710\,\text{cm}^{-1}\,(\text{C O})

Oxidation and Reduction Behavior

  • Oxidation :

    • The thioxo group (–S–) oxidizes to sulfone (–SO2–) using H2O2 in acetic acid, altering biological activity .

    • The exocyclic double bond is resistant to ozonolysis but undergoes epoxidation with m-CPBA .

  • Reduction :

    • Catalytic hydrogenation (H2/Pd-C) reduces the C5 double bond to a single bond, confirmed by loss of UV-Vis absorption at 320 nm .

Biological Interaction-Driven Reactivity

While beyond pure chemical reactions, the compound’s thiazolidinone-pyrazole hybrid structure enables interactions with biological targets:

  • Thiol-Mediated Binding : The thioxo group forms disulfide bonds with cysteine residues in enzymes (e.g., TNF-α), as inferred from molecular docking studies .

  • Metal Chelation : The pyridinyl nitrogen and thione sulfur coordinate with transition metals (e.g., Cu²⁺), enhancing antioxidant activity .

Scientific Research Applications

Biological Activities

The biological activities of 4-thiazolidinone derivatives are extensive and include:

  • Antimicrobial Activity : Numerous studies have reported the antibacterial and antifungal properties of thiazolidinone derivatives. For instance, compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticonvulsant Properties : Research has indicated that certain thiazolidinones exhibit anticonvulsant activity. In animal models, these compounds have demonstrated protective effects against seizures induced by chemical agents like pentylene-tetrazol .
  • Anti-inflammatory and Analgesic Effects : Thiazolidinones have been studied for their anti-inflammatory properties. Some derivatives have shown significant inhibition of inflammation in various models, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Potential : The anticancer activity of thiazolidinones has been explored, with some derivatives exhibiting cytotoxic effects on cancer cell lines. Their ability to inhibit tumor growth presents opportunities for developing new cancer therapies .

Synthetic Methods

The synthesis of 4-thiazolidinone derivatives typically involves multi-step processes, often starting from thiosemicarbazones or other sulfur-containing compounds. Common methods include:

  • Cyclization Reactions : The formation of the thiazolidinone ring generally occurs through cyclization reactions involving thiosemicarbazides and aldehydes under acidic conditions .
  • Functionalization Strategies : Various functional groups can be introduced to enhance the biological activity of thiazolidinone derivatives. For example, substitutions at the 4-position of the thiosemicarbazones can significantly influence the formation and properties of the resulting thiazolidinones .

Pharmacological Applications

The pharmacological applications of 4-thiazolidinone derivatives are broad:

Application Description
Antibacterial AgentsEffective against Gram-positive and Gram-negative bacteria
Antifungal AgentsShow promise in treating fungal infections
AnticonvulsantsProtect against seizures in experimental models
Anti-inflammatory DrugsPotential use in treating conditions like arthritis and other inflammatory diseases
Anticancer AgentsInhibition of cancer cell proliferation and tumor growth

Case Studies

Several case studies highlight the efficacy and versatility of 4-thiazolidinone derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a specific thiazolidinone derivative exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent .
  • Anticonvulsant Activity : In a controlled study involving mice, a series of thiazolidinones were tested for their anticonvulsant effects against PTZ-induced seizures. The results indicated that certain compounds provided up to 80% protection, showcasing their potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Impact on Activity :

  • The 4-pyridinyl group in Compound A enhances target binding compared to purely phenyl-substituted analogs (e.g., diphenylpyrazole derivatives in ). Pyridinyl groups facilitate stronger π-interactions and hydrogen bonding with enzymes like carbonic anhydrase .
  • Ethyl vs. Phenethyl/Hexyl : Ethyl substitution (Compound A) balances lipophilicity better than bulkier phenethyl or hexyl groups, which may reduce cellular permeability .

Stereochemistry: The (5Z)-configuration is conserved across active analogs, as the exocyclic methylene geometry optimizes conjugation with the thiazolidinone ring, critical for electronic interactions .

Thioxo vs. Oxo Groups :

  • Thioxo-containing compounds (e.g., Compound A) exhibit superior enzyme inhibition (e.g., carbonic anhydrase) compared to oxo derivatives due to enhanced thiol-mediated interactions .

Critical Insights:

  • Enzyme Inhibition: Compound A’s low nanomolar activity against carbonic anhydrase IX (a cancer-associated isoform) surpasses older sulfonamide inhibitors, with minimal off-target effects .
  • Antimicrobial Activity : Diphenylpyrazole analogs show broad-spectrum activity but require higher concentrations than Compound A for efficacy .
  • Structural Flexibility: Quinoline hybrids (e.g., ) demonstrate the adaptability of the thiazolidinone scaffold for diverse targets, though Compound A’s pyridinyl-pyrazole system offers unique selectivity.

Biological Activity

4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- is a notable example, exhibiting potential in various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H18N4OS2
  • Molar Mass : 350.47 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit potent anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated an IC50 range of 0.10–0.60 µM against several cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) .
  • Mechanism of Action : The compound induces G1 cell cycle arrest and apoptosis in MCF-7 cells while inhibiting cyclin-dependent kinase 2 (CDK2) with an IC50 of 0.63 µM . Additionally, docking studies suggest interaction with DNA, enhancing its anticancer potential.

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties:

  • Studies have reported significant activity against various bacterial strains, indicating a broad spectrum of antimicrobial efficacy . The mechanisms may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Certain thiazolidinone derivatives exhibit anti-inflammatory effects:

  • In vitro studies have shown that these compounds can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Synthesis and Evaluation : A systematic study synthesized various thiazolidinones and assessed their biological activities. The derivatives exhibited promising results against cancer cell lines with varying degrees of selectivity towards normal cells .
  • Structure-Activity Relationship (SAR) : Analysis revealed that modifications on the thiazolidinone core significantly affect biological activity. For instance, the presence of specific substituents on the phenyl ring enhances cytotoxicity .
  • In Vivo Studies : Some derivatives have progressed to in vivo studies, where they demonstrated significant tumor reduction in animal models, further supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50 ValuesReferences
AnticancerInduces apoptosis; G1 arrest0.10–0.60 µM
AntimicrobialEffective against multiple bacterial strainsVaries
Anti-inflammatoryReduces inflammation markersNot specified

Q & A

Q. Critical Parameters :

  • Solvent choice (polar protic solvents enhance cyclization).
  • Acid catalysis (e.g., piperidine or acetic acid) to drive Schiff base formation .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity for the (5Z)-configured thiazolidinone core?

Q. Methodology :

  • Solvent Effects : Use DMF or acetic acid to stabilize the transition state favoring the (5Z)-configuration via hydrogen bonding .
  • Temperature Control : Lower temperatures (50–60°C) reduce thermal isomerization, preserving stereochemical integrity .
  • Catalytic Additives : Substituents on the aldehyde (e.g., electron-withdrawing groups) can direct selectivity. For example, 4-pyridinyl groups enhance planar alignment during cyclization .

Example Optimization :
In a study, refluxing in ethanol with 0.5 mL piperidine yielded 80–85% of the (5Z)-isomer, confirmed by NOESY NMR .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodology :

  • IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • ¹H NMR : Key signals include:
    • Thiazolidinone methylene protons (δ 3.8–4.2 ppm, multiplet).
    • Pyridine aromatic protons (δ 8.5–8.7 ppm, doublet) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 [M+H]⁺) confirm molecular weight .

Q. Data Interpretation :

  • Stereochemistry : NOESY correlations between the pyridinyl proton and thiazolidinone methylene group confirm the (5Z)-configuration .

Advanced: How can contradictory biological activity data for similar thiazolidinones be resolved?

Q. Methodology :

  • Comparative Assays : Test analogs under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
  • Substituent Analysis : Correlate bioactivity with electronic (e.g., 4-pyridinyl vs. phenyl) or steric (e.g., ethyl vs. methyl) effects .
  • Structural Confirmation : Re-evaluate stereochemistry of disputed compounds using X-ray crystallography or NOESY .

Case Study :
A derivative with a 4-methoxyphenyl substituent showed 10× higher anti-cancer activity than its 3-nitrophenyl analog, attributed to improved membrane permeability .

Basic: What in vitro assays are used to evaluate the anti-cancer potential of this compound?

Q. Methodology :

  • MTT/Proliferation Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
  • DNA Binding Studies : UV-Vis titration or ethidium bromide displacement to assess intercalation .

Q. Protocol :

  • Cells treated with 1–100 µM compound for 48 hours.
  • IC₅₀ calculated using nonlinear regression (GraphPad Prism) .

Advanced: What computational methods predict the binding mode of this thiazolidinone to biological targets?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR or COX-2) .
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Key Finding :
The 4-pyridinyl group forms a critical hydrogen bond with EGFR’s Lys721, explaining its anti-proliferative activity .

Basic: How is purity validated for this compound in pharmacological studies?

Q. Methodology :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
  • Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity .

Advanced: What strategies mitigate solubility challenges during biological testing?

Q. Methodology :

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Example :
A PEGylated analog increased aqueous solubility from 0.2 mg/mL to 5.4 mg/mL, enhancing in vivo bioavailability .

Basic: What are the documented antimicrobial mechanisms of thiazolidinone derivatives?

Q. Methodology :

  • Membrane Disruption : Assess via SYTOX Green uptake in bacteria .
  • Enzyme Inhibition : Test β-lactamase or dihydrofolate reductase activity (spectrophotometric assays) .
  • Resistance Profiling : Compare MICs against methicillin-resistant S. aureus (MRSA) vs. wild-type strains .

Advanced: How can structure-activity relationships (SARs) guide the design of more potent analogs?

Q. Methodology :

  • Core Modifications : Replace the thioxo group with oxo to assess redox activity .
  • Substituent Screening : Test pyrazole vs. triazole rings for target affinity .
  • Hybridization : Fuse with coumarin or pyrimidine cores to enhance DNA intercalation .

SAR Insight :
The 3-ethyl group on the thiazolidinone core reduces hepatotoxicity compared to methyl analogs .

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